molecular formula C10H16O3 B13537411 Methyl1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate

Methyl1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate

Cat. No.: B13537411
M. Wt: 184.23 g/mol
InChI Key: MIXQYUHYDFHWPI-UHFFFAOYSA-N
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Description

Methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a hydroxymethyl group, and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through a series of steps including hydroxymethylation and esterification to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Methyl derivatives

    Substitution: Amides, other esters

Mechanism of Action

The mechanism of action of methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and development.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(hydroxymethyl)-cyclohexane-1-carboxylate
  • Methyl 4-methylidenecyclohexane-1-carboxylate
  • Methyl 1-(hydroxymethyl)-4-methylcyclohexane-1-carboxylate

Uniqueness

Methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a methylidene group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 1-(hydroxymethyl)-4-methylidenecyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-8-3-5-10(7-11,6-4-8)9(12)13-2/h11H,1,3-7H2,2H3

InChI Key

MIXQYUHYDFHWPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=C)CC1)CO

Origin of Product

United States

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